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Compound of Interest

Compound Name:
1-(2-ethoxyethyl)-4-iodo-1H-

pyrazole

CAS No.: 1494045-74-7

Cat. No.: B1444077

Get Quote

Executive Summary: The Ethoxyethyl Advantage
In the landscape of heterocyclic drug design, the 1-(2-ethoxyethyl)-4-substituted pyrazole

scaffold represents a critical balance between structural rigidity and solubility. While traditional

N-unsubstituted (N-H) pyrazoles suffer from poor organic solubility due to strong intermolecular

hydrogen bonding (catemer formation), and N-methyl analogs often lack the polar surface area

for optimal bioavailability, the N-(2-ethoxyethyl) tail introduces a flexible, amphiphilic domain.

This guide provides a technical comparison of the crystal engineering properties of these

derivatives. It analyzes how the flexible ether linkage disrupts the "hard" packing of the

pyrazole core, facilitating unique lattice motifs that enhance solubility profiles without sacrificing

chemical stability—a vital consideration for researchers optimizing lead compounds.

Part 1: Structural Comparative Analysis
The Packing Hierarchy
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The crystal structure of 1-(2-ethoxyethyl)-4-substituted pyrazoles is governed by a competition

between the rigid aromatic core (driven by the 4-substituent) and the flexible N-alkyl tail.

Feature
N-Unsubstituted (N-

H)
N-Methyl (N-Me)

N-(2-Ethoxyethyl)

(Target)

Primary Interaction
Strong N-H...N

Hydrogen Bonds

Weak C-H...N / Pi-

Stacking

Weak C-H...O (Ether)

/ Pi-Stacking

Packing Motif
Linear Catemers or

Trimers

Herringbone or

Stacked Layers

Disordered Layers or

"Slipped" Stacks

Lattice Energy High (High MP) Moderate
Lower (Lower MP,

Higher Solubility)

Solubility (LogS)
Low (Crystal lattice

stable)
Moderate

High (Ether oxygen

solvation)

Disorder Risk Low (Rigid) Low
High (Ethyl chain

flexibility)

Mechanism of Interaction
N-H Pyrazoles: The proton on N1 acts as a hard donor to the N2 acceptor of a neighboring

ring, forming infinite helices or trimers. This "hard" network resists solvation.[1]

N-Ethoxyethyl Pyrazoles: The alkylation at N1 removes the hard donor. The ethoxyethyl tail

typically adopts an anti- or gauche- conformation to maximize packing efficiency. The ether

oxygen acts as a weak acceptor for C-H...O interactions, creating a "soft" secondary network

that stabilizes the crystal but allows for easier solvent penetration.

Part 2: Experimental Protocols
Synthesis of 1-(2-Ethoxyethyl)-4-Substituted Pyrazoles
Objective: Selective N-alkylation of the pyrazole ring without over-alkylation or side reactions.

Reagents:

Substrate: 4-Substituted Pyrazole (e.g., 4-nitropyrazole, 4-iodopyrazole).
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Alkylating Agent: 2-Bromoethyl ethyl ether.[1]

Base: Cesium Carbonate (

) or Sodium Hydride (

).[1]

Solvent: Acetonitrile (

) or DMF.[1][2]

Step-by-Step Protocol:

Activation: Dissolve 1.0 eq of 4-substituted pyrazole in dry Acetonitrile. Add 1.5 eq of

.[1] Stir at RT for 30 mins to deprotonate N1.

Alkylation: Add 1.2 eq of 2-bromoethyl ethyl ether dropwise.

Reflux: Heat the mixture to 60-80°C for 4–12 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc).[1]

Workup: Filter off inorganic salts. Concentrate the filtrate.

Purification: The ethoxyethyl group increases polarity; purify via silica gel column

chromatography.

Crystallization Strategy
Challenge: The flexible ethoxyethyl chain can lead to oils or amorphous solids.[1] Solution: Use

a "Anti-Solvent Diffusion" method to force orderly packing.[1]

Solvent A (Good Solvent): Dichloromethane or Acetone (solubilizes the ether tail).[1]

Solvent B (Poor Solvent): Hexane or Pentane (forces the aromatic core to stack).[1]

Method: Dissolve the compound in a minimum volume of Solvent A in a narrow vial. Carefully

layer Solvent B on top (1:3 ratio).[1] Cap loosely and allow to stand undisturbed at 4°C for

48-72 hours.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://pubs.rsc.org/en/content/articlelanding/2023/ce/d3ce00384a
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.researchgate.net/publication/366224964_Crystal_structure_of_ethyl_1-2-hydroxyethyl-4-4-methoxyphenylamino-5-oxo-25-dihydro-1_H_-pyrrole-3-carboxylate_C_16_H_20_N_2_O_5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Visualization of Workflows
Synthesis & Logic Flow
This diagram illustrates the decision matrix for synthesizing and crystallizing the target scaffold.
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Click to download full resolution via product page

Caption: Figure 1. Synthesis and crystallization workflow for N-ethoxyethyl pyrazoles.
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This diagram visualizes the forces stabilizing the crystal lattice.
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Caption: Figure 2. Interaction hierarchy driving the crystal packing of the target scaffold.

Part 4: Crystallographic Data Assessment
When analyzing the solved structure (typically via SHELXL), pay specific attention to these

parameters which differentiate the ethoxyethyl derivative from its analogs:

Side Chain Torsion Angles:

Check the

torsion angle.[1]

Expectation: An anti conformation (

) usually indicates efficient packing between layers.[1] A gauche conformation (

) suggests the tail is folding back to fill a void or interact with the pyrazole pi-system.[1]

Disorder Modeling:

The terminal ethyl group (

) often exhibits high thermal motion.[1]
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Protocol: You may need to split the terminal carbons into two positions (Part A/B) with

partial occupancy (e.g., 0.60/0.[1]40) to stabilize the R-factor.[1]

Intermolecular Contacts:

Use Hirshfeld Surface Analysis to quantify interactions.[1][3][4]

Unlike N-H pyrazoles where

dominates (

contribution), expect the N-ethoxyethyl derivatives to show increased

and

contributions, reflecting the "softer" lattice.

Performance Comparison Table
Property

1-(2-ethoxyethyl)-4-
nitropyrazole

4-Nitropyrazole (Parent)

Space Group Typically P21/c or P-1 P21/c or C2/c

Calculated Density
Lower (

)

Higher (

)

Melting Point 80 - 110°C (Processable) 163 - 165°C (High Energy)

Solubility (EtOH) High (>50 mg/mL) Low (<10 mg/mL)

Key Interaction Pi-Stacking + C-H...O Strong N-H...N Hydrogen Bond
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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